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2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole

Cat. No.: B3321851
CAS No.: 1392213-60-3
M. Wt: 155.22
InChI Key: VUKRYBZSEXJSLP-UHFFFAOYSA-N
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Description

Significance of Nitrogen and Sulfur Heterocycles in Molecular Design

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, form the bedrock of pharmaceutical chemistry. mdpi.com It is estimated that over 85% of all FDA-approved drugs contain a heterocyclic moiety. orientjchem.org When these rings incorporate both nitrogen and sulfur atoms, they often exhibit a unique combination of physicochemical properties and reactivity distinct from their carbocyclic counterparts. openmedicinalchemistryjournal.comresearchgate.net

The presence of these heteroatoms, with their available lone pairs of electrons and differing electronegativities compared to carbon, allows for a wide range of intermolecular interactions, such as hydrogen bonding and coordination with metal ions. mdpi.com These interactions are fundamental to how a drug molecule recognizes and binds to its biological target, such as a protein or enzyme. mdpi.com Nitrogen and sulfur-containing heterocycles are key components in a multitude of therapeutic agents, including antimicrobials, anti-inflammatory agents, and anticancer drugs, underscoring their critical role in the development of new medicines. openmedicinalchemistryjournal.comresearchgate.netscispace.com

The Pyrrolidine (B122466) Moiety as a Foundational Scaffold in Chemical Synthesis and Biological Inquiry

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a privileged scaffold in drug discovery. researchgate.netnih.gov Found in numerous natural products, including many alkaloids, its significance stems from several key features. frontiersin.org

Unlike flat, aromatic rings, the saturated nature of the pyrrolidine ring gives it a non-planar, three-dimensional structure. nih.govnih.gov This "puckered" conformation allows for a more precise spatial arrangement of substituents, enabling molecules to explore and fit into complex three-dimensional binding pockets of biological targets. researchgate.netnih.gov This enhanced 3D coverage is a significant advantage in modern drug design. nih.gov

Furthermore, the pyrrolidine ring often contains stereogenic centers, meaning it can exist in different spatial arrangements (stereoisomers). researchgate.netnih.gov This stereochemistry is crucial, as different isomers of a drug can have vastly different biological activities and safety profiles. researchgate.net The amino acid L-proline, which features a pyrrolidine ring, is a common and versatile starting material for the synthesis of these chiral compounds. nih.gov The structural and stereochemical richness of the pyrrolidine scaffold makes it a highly valued component in the design of novel therapeutic agents for a wide array of diseases, including those affecting the central nervous system, inflammation, and cancer. nih.govnih.gov

Table 1: Key Attributes of the Pyrrolidine Scaffold

Feature Description Significance in Molecular Design
Structure Five-membered saturated nitrogen heterocycle Provides a robust and versatile building block.
Three-Dimensionality Non-planar, puckered conformation ("pseudorotation") Allows for better exploration of 3D pharmacophore space and fitting into biological targets. researchgate.netnih.gov
Stereochemistry Can contain multiple chiral centers Enables the creation of stereoisomers with potentially distinct and specific biological activities. researchgate.netnih.gov

| Natural Occurrence | Core of the amino acid proline and many alkaloids | Provides a readily available chiral pool and a template for nature-inspired drug design. frontiersin.org |

The 1,3,4-Thiadiazole (B1197879) Ring System as a Versatile Pharmacophore and its Research Trajectory

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. It has garnered immense attention from medicinal chemists due to its wide spectrum of pharmacological activities. benthamdirect.comresearchgate.net This scaffold is considered a "privileged structure" because of its presence in numerous bioactive compounds with diverse therapeutic applications, including antibacterial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties. benthamdirect.comnih.govjocpr.com

Several factors contribute to the utility of the 1,3,4-thiadiazole ring:

Bioisosterism: It is often considered a bioisostere of pyrimidine, a core structure in the bases of nucleic acids. This similarity allows 1,3,4-thiadiazole derivatives to potentially interfere with biological processes involving DNA and RNA. mdpi.comresearchgate.net

Physicochemical Properties: The mesoionic character of the ring can enhance a molecule's ability to cross cellular membranes, contributing to better absorption and bioavailability. mdpi.comresearchgate.net

Interaction Capabilities: The sulfur atom, with its unique electronic properties, can engage in specific interactions (such as pi-sulfur interactions) with biological targets, contributing to binding affinity. mdpi.comresearchgate.net

The research trajectory for 1,3,4-thiadiazoles has been prolific, leading to the development of several marketed drugs. For instance, Acetazolamide is a carbonic anhydrase inhibitor used as a diuretic and for treating glaucoma, while Cefazolin is a first-generation cephalosporin (B10832234) antibiotic. orientjchem.org The continued exploration of this ring system involves its incorporation into more complex molecules and hybrid structures to discover novel therapeutic agents. benthamdirect.comjocpr.com

Table 2: Examples of Biological Activities Associated with the 1,3,4-Thiadiazole Core

Biological Activity Research Finding
Anticancer Derivatives have shown the ability to inhibit key enzymes like EGFR and HER-2, and interfere with DNA replication processes. mdpi.com
Antibacterial The scaffold is a component of antibiotics like Cefazolin and has been used to develop agents against resistant strains like MRSA. orientjchem.orgnih.gov
Anticonvulsant Certain derivatives exhibit significant anticonvulsant activity by interacting with targets such as the SV2A protein. frontiersin.org
Anti-inflammatory Compounds incorporating this ring have shown inhibitory effects on enzymes like cyclooxygenase (COX). researchgate.net

| Antifungal | Various substituted thiadiazoles have demonstrated efficacy against fungal strains like Aspergillus niger and Candida albicans. nih.gov |

Rationale for Investigating Hybrid Pyrrolidinyl-Thiadiazole Architectures

The strategic combination of distinct pharmacophores into a single hybrid molecule is a powerful approach in drug discovery. The rationale for investigating a hybrid architecture like 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole is rooted in the principle of molecular synergy. The goal is to create a novel compound that may possess enhanced or entirely new biological activities compared to its individual components.

By linking the three-dimensional, stereochemically rich pyrrolidine scaffold with the versatile, aromatic 1,3,4-thiadiazole pharmacophore, researchers aim to:

Explore New Chemical Space: The combination creates a unique molecular framework that can interact with biological targets in novel ways. The pyrrolidine moiety can act as a directing group, orienting the biologically active thiadiazole ring into a specific binding pocket.

Achieve Multi-Target Activity: Combining two pharmacophores known for different biological activities could lead to compounds that act on multiple targets simultaneously, which can be advantageous for treating complex diseases.

Enhance Potency and Specificity: The specific spatial arrangement afforded by the pyrrolidine ring can lead to more precise interactions with a target protein, potentially increasing potency and reducing off-target effects.

A recent study on novel dihydropyrrolidone-thiadiazole derivatives (a closely related structure) demonstrated potent effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This successful example validates the strategy of combining these two heterocyclic systems, showing that such hybrids have the potential to serve as novel antibacterial agents to combat challenging infections. nih.gov Thus, the investigation of this compound and its derivatives is a logical and promising direction in the ongoing search for new and effective therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3S B3321851 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole CAS No. 1392213-60-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-2-yl-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c1-2-5(7-3-1)6-9-8-4-10-6/h4-5,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKRYBZSEXJSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Pyrrolidin 2 Yl 1,3,4 Thiadiazole and Its Analogues

Direct Synthetic Routes to the Core 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole Structure

The most direct and widely utilized method for synthesizing 2-substituted-1,3,4-thiadiazoles involves the reaction of a carboxylic acid with thiosemicarbazide (B42300), followed by cyclodehydration. nih.govencyclopedia.pub In the context of the target molecule, this translates to using a proline derivative as the carboxylic acid source.

The general pathway begins with the acylation of thiosemicarbazide by a suitably protected proline, such as N-(tert-Butoxycarbonyl)-L-proline (N-Boc-L-proline), to form an N-acylthiosemicarbazide intermediate. This intermediate is then subjected to intramolecular cyclization, typically promoted by a strong acid or dehydrating agent, which removes a molecule of water to yield the 2-(N-Boc-pyrrolidin-2-yl)-1,3,4-thiadiazole. Subsequent deprotection of the pyrrolidine (B122466) nitrogen furnishes the core structure. This two-step sequence is the most common and direct approach to the fundamental scaffold. Various dehydrating agents can be employed for the crucial cyclization step, with the choice of reagent often influencing reaction conditions and yields. nih.govgoogle.com

Cyclization Reactions for the Formation of the 1,3,4-Thiadiazole (B1197879) Ring in Pyrrolidine Hybrids

The formation of the 1,3,4-thiadiazole ring is the cornerstone of synthesizing these hybrid molecules. Various cyclization protocols have been developed, primarily relying on thiosemicarbazide or its derivatives as key building blocks.

The condensation of a carboxylic acid with thiosemicarbazide is a classic and efficient method for constructing the 2-amino-1,3,4-thiadiazole (B1665364) ring system, which can be adapted for 2-substituted analogues. sbq.org.brjocpr.com The reaction mechanism initiates with a nucleophilic attack from the thiosemicarbazide nitrogen onto the carbonyl carbon of the proline's carboxylic acid group. sbq.org.br This is followed by dehydration to form an acylthiosemicarbazide, which then undergoes an intramolecular cyclization and a second dehydration step to yield the aromatic thiadiazole ring. sbq.org.brnih.gov

A range of dehydrating agents can facilitate this transformation, each with its own advantages. Concentrated sulfuric acid is a traditional and effective reagent for this cyclization. jocpr.comnih.gov Other potent dehydrating agents include phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA). encyclopedia.pubjocpr.com Recent developments have also introduced polyphosphate ester (PPE) as a milder alternative for one-pot syntheses. encyclopedia.pub A solid-phase method using phosphorus pentachloride as the catalyst at room temperature has also been reported, offering high yields and simplified work-up. google.com

Table 1: Reagents for Thiosemicarbazide-Based Cyclization

Starting Acid Reagent(s) Conditions Product Type Reference(s)
Carboxylic Acid Thiosemicarbazide, H₂SO₄ Heating (e.g., 70-90°C) 2-Substituted-1,3,4-thiadiazole jocpr.comnih.gov
Carboxylic Acid Thiosemicarbazide, POCl₃ Reflux 2-Substituted-1,3,4-thiadiazole jocpr.com
Carboxylic Acid Thiosemicarbazide, PCl₅ Room Temperature, Solid Phase 2-Amino-5-substituted-1,3,4-thiadiazole google.com
Carboxylic Acid Thiosemicarbazide, PPE One-pot 2-Amino-5-substituted-1,3,4-thiadiazole encyclopedia.pub

Oxidative cyclization offers an alternative route to the 1,3,4-thiadiazole ring, often starting from thiosemicarbazones. Thiosemicarbazones are readily prepared by condensing an aldehyde with thiosemicarbazide. nih.gov For the synthesis of pyrrolidine-containing thiadiazoles, a proline-derived aldehyde would serve as the precursor.

A notable method involves the use of molecular iodine as an oxidizing agent. nih.gov For instance, a thiosemicarbazone can undergo an iodine-promoted [3+2] oxidative cyclization to form the thiadiazole ring. nih.gov This transition-metal-free approach is often carried out under mild conditions. In a typical procedure, the thiosemicarbazone is treated with iodine in a suitable solvent like dioxane or chloroform, sometimes in the presence of a base such as potassium carbonate, to yield the 2,5-disubstituted 1,3,4-thiadiazole. nih.govnih.gov This strategy is particularly useful for creating a diverse library of compounds by varying the aldehyde and thiosemicarbazide starting materials. researchgate.netresearchgate.net

Functionalization Strategies on Pre-Formed Thiadiazole and Pyrrolidine Scaffolds

Once the core this compound structure is assembled, further chemical diversity can be achieved by modifying the pyrrolidine nitrogen or the thiadiazole ring itself.

The secondary amine of the pyrrolidine ring is a prime site for functionalization. However, direct modification of the N-H bond on the final product can be challenging. A more common and strategic approach is to introduce the desired functional group at the proline stage, prior to the thiadiazole ring formation.

The use of N-protecting groups is a crucial strategy in the synthesis. nih.gov Electron-withdrawing protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are frequently used. These groups not only prevent unwanted side reactions at the nitrogen during cyclization but can also influence the success of the reaction itself. nih.gov For example, the presence of an electron-withdrawing group on the pyrrolidine nitrogen has been shown to be beneficial for successful cyclization in certain synthetic routes. nih.gov After the thiadiazole ring is formed, these protecting groups can be selectively removed to yield the free amine, which can then be subjected to further reactions like acylation or alkylation if desired. This pre-functionalization approach is a cornerstone of building libraries of analogues based on the core scaffold.

Table 2: Common N-Protecting Groups for Pyrrolidine Functionalization

Protecting Group Abbreviation Reagent for Introduction Key Features Reference(s)
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc₂O) Stable to many conditions, removed with acid (e.g., TFA). nih.gov
Benzyloxycarbonyl Cbz Benzyl chloroformate Stable to acid, removed by hydrogenolysis. nih.gov

The pyrrolidine moiety occupies the C-2 position of the 1,3,4-thiadiazole ring in the parent structure. Therefore, further derivatization of the thiadiazole ring primarily occurs at the C-5 position. Introducing substituents at this position is typically achieved by designing the synthesis to incorporate the desired group from the start, rather than by direct substitution on the unsubstituted C-5 position of the final heterocycle.

One powerful strategy involves starting with 2,5-dimercapto-1,3,4-thiadiazole. The thiol groups are acidic and can be readily alkylated. nih.gov By reacting this precursor with a suitable pyrrolidine-containing electrophile and another alkylating agent, one can construct a 2-(pyrrolidin-2-yl)-5-substituted-1,3,4-thiadiazole.

Alternatively, the synthesis can begin with a substituted thiosemicarbazide. For example, reacting N-Boc-L-proline with a 4-aryl- or 4-alkyl-thiosemicarbazide, followed by acid-catalyzed cyclization, leads directly to a 2-(N-Boc-pyrrolidin-2-yl)-5-(arylamino)-1,3,4-thiadiazole or its alkylamino counterpart. nih.govnih.gov Another common precursor is 2-amino-5-thiol-1,3,4-thiadiazole, where the thiol group at C-5 can be alkylated to introduce a variety of side chains. nih.gov These methods provide reliable access to a wide range of 2,5-disubstituted 1,3,4-thiadiazoles where one of the substituents is the pyrrolidine ring. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
1,3,4-Thiadiazole
Pyrrolidine
Proline
Thiosemicarbazide
N-(tert-Butoxycarbonyl)-L-proline / N-Boc-L-proline
2-(N-Boc-pyrrolidin-2-yl)-1,3,4-thiadiazole
Sulfuric acid
Phosphorus oxychloride (POCl₃)
Polyphosphoric acid (PPA)
Polyphosphate ester (PPE)
Phosphorus pentachloride
Thiosemicarbazone
Iodine
Potassium carbonate
tert-Butoxycarbonyl (Boc)
Benzyloxycarbonyl (Cbz)
Di-tert-butyl dicarbonate (Boc₂O)
Benzyl chloroformate
Piperidine
2,5-Dimercapto-1,3,4-thiadiazole

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the initial components. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity.

While the literature does not describe a direct one-pot, multi-component synthesis of the complete this compound scaffold, MCRs have been effectively used to elaborate on pre-existing 1,3,4-thiadiazole rings. One such example is the development of a one-pot protocol to synthesize a library of 1,3,4-thiadiazole-thiazolidine-4-one molecular hybrids. nih.gov This reaction involves a pre-formed 5-substituted phenyl-1,3,4-thiadiazol-2-amine, various substituted benzaldehydes, and 2-mercaptoacetic acid. nih.gov This demonstrates the utility of MCRs in building complex molecules based on a thiadiazole core, a strategy that could potentially be adapted for pyrrolidine-containing thiadiazoles.

Table 1: Example of a Multi-Component Reaction for Thiadiazole Elaboration

Reactant 1Reactant 2Reactant 3Reaction TypeProduct ClassReference
5-Aryl-1,3,4-thiadiazol-2-amineSubstituted Benzaldehyde2-Mercaptoacetic acidOne-Pot Three-Component ReactionThiazolidine-4-one-thiadiazole hybrids nih.gov

Stereoselective Synthesis of Chiral this compound Isomers

The pyrrolidine ring in this compound contains a stereocenter at the C2 position, making the synthesis of enantiomerically pure isomers a critical goal for pharmacological studies. The most common and effective strategies involve the use of chiral precursors derived from natural amino acids, particularly (S)-proline or (R)-proline. nih.govunibo.it

A well-documented method for the synthesis of chiral 5-amino-2-(pyrrolidin-2-yl)-1,3,4-thiadiazoles utilizes (S)-proline as the starting material to ensure stereochemical control. researchgate.net The synthesis begins with the preparation of a proline-derived thiosemicarbazide, which then undergoes an acid-catalyzed cyclization to form the desired chiral 1,3,4-thiadiazole ring. researchgate.net

The key steps of this stereoselective synthesis are outlined below:

Thiosemicarbazide Formation: The synthesis starts from an enantiomerically pure proline derivative, such as (S)-N-benzylprolinehydrazide. This compound is reacted with an isothiocyanate in a suitable solvent like methanol (B129727) (MeOH) to yield the corresponding N-benzylprolinoyl-thiosemicarbazide intermediate. researchgate.net

Acid-Catalyzed Cyclization: The purified thiosemicarbazide derivative is then treated with a strong acid, typically concentrated sulfuric acid (H₂SO₄). This promotes an intramolecular cyclodehydration reaction, where the sulfur atom attacks a carbonyl carbon, leading to the formation of the 1,3,4-thiadiazole ring while retaining the original stereochemistry of the proline precursor. This step yields the target (S)-5-amino-2-(pyrrolidin-2-yl)-1,3,4-thiadiazole. researchgate.net

This approach highlights a reliable method for accessing specific stereoisomers of this important heterocyclic scaffold.

Table 2: Key Stages in the Stereoselective Synthesis of (S)-5-amino-2-(pyrrolidin-2-yl)-1,3,4-thiadiazoles

StepStarting MaterialKey ReagentsIntermediate/ProductReference
1(S)-N-BenzylprolinehydrazideIsothiocyanate, MeOH(S)-N-Benzylprolinoyl-thiosemicarbazide researchgate.net
2(S)-N-Benzylprolinoyl-thiosemicarbazideConcentrated H₂SO₄(S)-5-Amino-2-(pyrrolidin-2-yl)-1,3,4-thiadiazole researchgate.net

Other synthetic strategies for producing chiral pyrrolidine derivatives, which can serve as precursors, include the diastereoselective cycloaddition of azomethine ylides and the asymmetric hydrogenation of substituted pyrroles. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules.

¹H-NMR (Proton NMR) is used to identify the number and types of hydrogen atoms in a molecule. For a compound like 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole, the ¹H-NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the single proton on the thiadiazole ring. The protons of the pyrrolidine ring would typically appear as multiplets in the aliphatic region (around 1.5-4.0 ppm), reflecting their coupling with adjacent protons. The methine proton (CH) at the junction with the thiadiazole ring would likely be shifted further downfield. The lone proton on the thiadiazole ring is expected to appear as a singlet in the aromatic or heteroaromatic region (typically δ > 8.0 ppm). The NH proton of the pyrrolidine ring would appear as a broad singlet, with its chemical shift being solvent-dependent.

¹³C-NMR (Carbon-13 NMR) provides information about the carbon skeleton. The spectrum for this compound would show six distinct carbon signals. The carbons of the 1,3,4-thiadiazole (B1197879) ring are highly characteristic and typically resonate at low field (downfield), often in the range of 150-170 ppm, due to the influence of the electronegative nitrogen and sulfur atoms. mdpi.commdpi.com The four carbons of the pyrrolidine ring would appear at higher field (upfield) in the aliphatic region of the spectrum. beilstein-journals.org

2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals. COSY experiments establish proton-proton (¹H-¹H) correlations, helping to trace the connectivity within the pyrrolidine ring. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon to its attached proton(s).

Hypothetical ¹H and ¹³C NMR Data Table This table is illustrative and based on general chemical shift ranges for similar structures.

PositionHypothetical ¹H Chemical Shift (δ, ppm)Hypothetical ¹³C Chemical Shift (δ, ppm)
Thiadiazole C2-~165-170
Thiadiazole C5~8.5-9.0 (s, 1H)~150-155
Pyrrolidine C2'~4.5-5.0 (m, 1H)~60-65
Pyrrolidine C3'~1.8-2.2 (m, 2H)~25-30
Pyrrolidine C4'~1.8-2.2 (m, 2H)~25-30
Pyrrolidine C5'~3.0-3.5 (m, 2H)~45-50
Pyrrolidine N-HVariable (br s, 1H)-

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy is crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands. A key feature would be the N-H stretching vibration from the pyrrolidine ring, typically appearing as a medium-intensity band in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aliphatic pyrrolidine ring would be observed just below 3000 cm⁻¹. The C=N stretching vibration within the thiadiazole ring is a characteristic feature, usually found in the 1600-1650 cm⁻¹ region. semanticscholar.orgsid.ir Furthermore, vibrations corresponding to the C-S-C and C-N bonds of the heterocyclic systems would appear in the fingerprint region (below 1500 cm⁻¹). sid.irdergipark.org.tr

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the symmetric vibrations of the heterocyclic rings, particularly the C-S bonds, can produce strong signals.

Characteristic Vibrational Frequencies This table is illustrative and based on data for related thiadiazole derivatives.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Ring
N-H stretch3300 - 3500Pyrrolidine
C-H stretch (aliphatic)2850 - 2960Pyrrolidine
C=N stretch1600 - 1650Thiadiazole
N-H bend1590 - 1650Pyrrolidine
C-N stretch1250 - 1350Both
C-S stretch600 - 800Thiadiazole

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₆H₉N₃S), the exact molecular weight is 155.05 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 155. The fragmentation pattern would be highly informative. A common fragmentation pathway for α-substituted pyrrolidines involves the cleavage of the bond alpha to the nitrogen atom, leading to the loss of the pyrrolidine ring or parts of it. A characteristic fragment would likely be the pyrrolidinyl cation or related species. The thiadiazole ring, being aromatic, is relatively stable, but can also fragment through characteristic pathways, such as the loss of small molecules like HCN or H₂S. The fragmentation of α-pyrrolidinophenone derivatives, for instance, often proceeds through the loss of the neutral pyrrolidine molecule. wvu.edu

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields detailed data on bond lengths, bond angles, and intermolecular interactions in the solid state.

Theoretical and Computational Investigations of Molecular Structure and Reactivity

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Conformation

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure and conformational preferences of 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole and its derivatives. These calculations are instrumental in determining the optimized molecular geometry, charge distribution, and vibrational frequencies.

The distribution of electronic charge across the molecule, often analyzed through Mulliken atomic charges or Natural Population Analysis, reveals the electropositive and electronegative centers. In 1,3,4-thiadiazole (B1197879) derivatives, the nitrogen and sulfur atoms of the thiadiazole ring typically exhibit negative charges, indicating their potential to act as centers for electrophilic attack. Conversely, certain carbon and hydrogen atoms may carry positive charges. This charge distribution is fundamental to understanding the molecule's reactivity and intermolecular interactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity.

For 2-(1,3,4-thiadiazole-2-yl)pyrrolidine, DFT calculations have shown that the HOMO is primarily localized on the pyrrolidine (B122466) ring, while the LUMO is distributed over the 1,3,4-thiadiazole ring. This separation of the frontier orbitals suggests that the pyrrolidine moiety is the primary site for electron donation (nucleophilic attack), whereas the thiadiazole ring is the likely site for electron acceptance (electrophilic attack).

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to further quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative basis for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

DescriptorFormulaSignificance
HOMO Energy (EHOMO) -Electron-donating ability
LUMO Energy (ELUMO) -Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMOChemical reactivity and stability
Electronegativity (χ) -(EHOMO + ELUMO)/2Tendency to attract electrons
Chemical Hardness (η) (ELUMO - EHOMO)/2Resistance to change in electron configuration
Global Electrophilicity (ω) χ2 / (2η)Propensity to accept electrons

This table presents the common quantum chemical descriptors derived from HOMO and LUMO energies and their significance in interpreting molecular reactivity.

Intramolecular Interactions and Hydrogen Bonding Analysis

The specific conformation of this compound is stabilized by various intramolecular interactions, including potential hydrogen bonds. While direct studies on the target molecule are limited, analysis of closely related structures provides significant insights. For instance, in 1-(5-methyl- nih.govresearchgate.netmdpi.comthiadiazol-2-yl)-pyrrolidin-2-ol, a strong intramolecular hydrogen bond between the hydroxyl group of the pyrrolidinol ring and a nitrogen atom of the thiadiazole ring (OH···N) has been shown to be a determining factor in its conformational behavior.

This type of intramolecular hydrogen bonding can significantly influence the molecule's geometry, locking the relative orientation of the two heterocyclic rings. Natural Bond Orbital (NBO) analysis is a computational method used to study these interactions by quantifying the charge transfer between donor and acceptor orbitals. In the case of the aforementioned pyrrolidinol derivative, NBO analysis confirmed the charge transfer from the lone pair of the thiadiazole nitrogen to the antibonding orbital of the O-H bond, characteristic of a hydrogen bond.

For this compound, a similar intramolecular hydrogen bond between the N-H of the pyrrolidine ring and one of the nitrogen atoms of the thiadiazole ring is plausible. The existence and strength of such an interaction would depend on the specific conformer and would play a crucial role in defining the molecule's three-dimensional structure and, consequently, its biological activity.

Conformational Analysis and Pseudorotation Dynamics of the Pyrrolidine Ring

The two predominant pucker modes for a proline-like pyrrolidine ring are the Cγ-endo (where C4 is out of the plane on the same side as the carboxyl group in proline) and Cγ-exo (where C4 is on the opposite side) envelope conformers. The energy barrier between these conformers is typically low, allowing for rapid interconversion at room temperature. The presence of a bulky substituent at the C2 position, such as the 1,3,4-thiadiazole ring, can influence the preferred puckering mode.

Computational studies on pyrrolidine and its derivatives have shown that both post-Hartree-Fock and DFT methods can predict the energy differences between various conformers. For the parent pyrrolidine molecule, the N-H equatorial conformer has been found to be slightly more stable than the N-H axial conformer. The substituent at the 2-position of the pyrrolidine ring in the title compound can exist in either a pseudo-axial or pseudo-equatorial position, with the equatorial orientation generally being more stable to minimize steric hindrance.

Prediction of Reaction Pathways and Mechanistic Insights via Computational Chemistry

While specific computational studies on the reaction pathways of this compound are not extensively documented, computational chemistry offers powerful tools to predict its reactivity and elucidate potential reaction mechanisms. The electronic properties derived from DFT and HOMO-LUMO analysis provide a foundational understanding of its reactive sites.

The 1,3,4-thiadiazole ring is known to be electron-deficient and relatively stable to electrophilic substitution but can undergo nucleophilic substitution at the 2- and 5-positions. The LUMO distribution on the thiadiazole ring of the title compound supports its susceptibility to nucleophilic attack. Conversely, the HOMO localization on the pyrrolidine ring suggests it is the more likely site for electrophilic attack or oxidation.

Computational studies on the synthesis of related heterocyclic systems, such as pyrrolidinedione derivatives, have successfully mapped out multi-step reaction mechanisms, identifying transition states and calculating activation energies for each step. For example, the cyclization step to form a pyrrolidine ring has been shown in some cases to have a low energy barrier, indicating a facile process.

For this compound, computational methods could be used to model various reactions, such as N-alkylation or N-acylation at the pyrrolidine nitrogen, or substitution reactions on the thiadiazole ring. By calculating the potential energy surface for a proposed reaction, the most favorable pathway can be identified, providing mechanistic insights that can guide synthetic efforts. Such studies would involve locating the transition state structures connecting reactants to products and calculating the associated energy barriers, which determine the reaction kinetics.

Structure Activity Relationship Sar and Structure Interaction Relationship Sir Studies

Impact of Substituents on the Pyrrolidine (B122466) Moiety on Molecular Recognition

The pyrrolidine ring, a prevalent scaffold in numerous natural and synthetic bioactive compounds, offers a versatile platform for structural modification. researchgate.netbohrium.comresearchgate.net Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which can significantly impact molecular recognition by biological targets. researchgate.net The introduction of substituents on the pyrrolidine ring of 2-(pyrrolidin-2-yl)-1,3,4-thiadiazole can influence its binding affinity and selectivity through steric and electronic effects.

The nature, size, and position of substituents on the pyrrolidine ring are critical determinants of biological activity. For instance, in various classes of compounds, substitution at the C3 and C4 positions of the pyrrolidine ring has been shown to modulate potency and selectivity. Small, lipophilic groups can enhance binding by occupying hydrophobic pockets within a target protein, while larger or polar groups may either form beneficial interactions or create steric hindrance. bohrium.com The nitrogen atom of the pyrrolidine ring can also be a key interaction point, often acting as a hydrogen bond acceptor or participating in ionic interactions. N-alkylation or N-acylation can alter the basicity and steric profile of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties. researchgate.net

A hypothetical exploration of substituents on the pyrrolidine ring of this compound is presented in the table below, based on general principles of medicinal chemistry.

Position of Substitution Type of Substituent Potential Impact on Molecular Recognition
Pyrrolidine N1Small alkyl (e.g., -CH3)May increase lipophilicity; could influence pKa and receptor interaction.
Acyl (e.g., -C(O)CH3)Can act as a hydrogen bond acceptor; may alter metabolic stability.
Pyrrolidine C3Hydroxyl (-OH)Introduces a hydrogen bond donor/acceptor, potentially increasing affinity.
Fluoro (-F)Can alter local electronics and form specific fluorine-protein interactions.
Pyrrolidine C4PhenylMay engage in pi-stacking or hydrophobic interactions within the binding site.
Carboxylic acid (-COOH)Introduces a negative charge, enabling ionic interactions or salt bridges.

Influence of Substituents on the 1,3,4-Thiadiazole (B1197879) Ring on Intermolecular Interactions

The 1,3,4-thiadiazole ring is a bio-isostere of the 1,3,4-oxadiazole (B1194373) ring and is known for its metabolic stability and ability to participate in a variety of intermolecular interactions. nih.gov The two nitrogen atoms in the ring can act as hydrogen bond acceptors, while the sulfur atom can engage in non-bonded interactions. researchgate.net The aromatic nature of the thiadiazole ring also allows for potential π-π stacking interactions with aromatic residues in a protein's active site. mdpi.comnih.gov

Substituents at the 5-position of the 1,3,4-thiadiazole ring can significantly modulate the electronic properties and steric profile of the entire molecule. Electron-withdrawing groups, such as nitro or cyano groups, can enhance the hydrogen bond acceptor strength of the ring nitrogens. Conversely, electron-donating groups may have the opposite effect. The nature of the substituent also dictates the types of interactions the molecule can form. For example, attaching an aromatic ring at this position can introduce additional hydrophobic and π-stacking interactions. nih.gov

The following table outlines the potential influence of different substituents on the 1,3,4-thiadiazole ring.

Position of Substitution Type of Substituent Potential Impact on Intermolecular Interactions
Thiadiazole C5Amino (-NH2)Provides a hydrogen bond donor group.
Thiol (-SH)Can act as a hydrogen bond donor and a metal chelator.
PhenylFacilitates hydrophobic and π-π stacking interactions.
Halogen (e.g., -Cl, -F)Can form halogen bonds and alter electronic distribution.

Stereochemical Considerations and their Role in Biological Interactions

The presence of a chiral center at the C2 position of the pyrrolidine ring means that this compound can exist as two enantiomers, (R) and (S). It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicity profiles. researchgate.netnih.gov This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

The specific stereochemistry of the pyrrolidine ring dictates the three-dimensional arrangement of the entire molecule. This, in turn, affects how the molecule fits into a binding site and the orientation of its key interacting groups. For instance, the (R)-enantiomer might position the 1,3,4-thiadiazole moiety in a way that allows for optimal hydrogen bonding and hydrophobic interactions within a receptor, leading to high potency. In contrast, the (S)-enantiomer might have a less favorable orientation, resulting in weaker binding and lower activity. nih.gov The stereoselective synthesis of individual enantiomers is therefore a critical step in the development of pyrrolidinyl-thiadiazole-based compounds to isolate the more active and safer stereoisomer. researchgate.netrsc.orgcore.ac.uk

Bioisosteric Replacement Strategies in Pyrrolidinyl-Thiadiazole Systems

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govdrughunter.com In the context of this compound, bioisosteric replacements can be considered for both the pyrrolidine and the 1,3,4-thiadiazole moieties.

The 1,3,4-thiadiazole ring is itself a bioisostere of other five-membered aromatic heterocycles. Common replacements include 1,3,4-oxadiazole, 1,2,4-triazole, or thiazole. nih.gov Replacing the thiadiazole with an oxadiazole, for instance, can lead to changes in polarity and hydrogen bonding capacity, which may be beneficial for improving properties like solubility. researchgate.net

The following table provides examples of potential bioisosteric replacements.

Original Moiety Bioisosteric Replacement Potential Advantage
PyrrolidinePiperidineAltered ring conformation and basicity.
ThiazolidineIntroduction of an additional heteroatom, potentially new interactions.
1,3,4-Thiadiazole1,3,4-OxadiazoleIncreased polarity, potentially improved solubility.
1,2,4-TriazoleAdditional hydrogen bond donor/acceptor site.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.govclinicsearchonline.org A pharmacophore model for a series of this compound derivatives would typically include features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings.

For instance, in the context of dipeptidyl peptidase-4 (DPP-4) inhibitors, where pyrrolidine-based structures are common, the pharmacophore model often includes a hydrophobic group that fits into the S1 pocket of the enzyme and a hydrogen-bonding feature that interacts with key residues in the active site. nih.govresearchgate.netresearchgate.net The 2-cyanopyrrolidine moiety is a well-known pharmacophore for DPP-4 inhibition. nih.gov

A hypothetical pharmacophore model for a this compound derivative might include:

A hydrogen bond acceptor feature associated with the nitrogen atoms of the thiadiazole ring.

A hydrophobic feature corresponding to the pyrrolidine ring.

A hydrogen bond donor from a substituent on either ring.

An aromatic feature if a phenyl group is present as a substituent.

Such a model can be used to virtually screen large compound libraries to identify new molecules with a high probability of being active. It also provides a rational basis for the design of new analogs with improved properties by guiding the placement of functional groups to optimize interactions with the target. nih.gov

Investigation of Biological Interaction Modalities

Exploration of Protein Binding Sites and Ligand-Target Recognition

The interaction between pyrrolidinyl-thiadiazole derivatives and their protein targets is a critical determinant of their biological activity. Detailed structural and computational studies have elucidated the specific binding modes of these ligands.

Molecular docking and crystallographic studies have provided significant insights into how thiadiazole-containing compounds orient themselves within protein active sites. For instance, derivatives of 1,3,4-thiadiazole (B1197879) have been shown to effectively bind to the active site of enzymes like protein tyrosine phosphatase 1B (PTP1B). nih.gov In one study, a potent inhibitor from this class, MY17, was analyzed using circular dichroism spectroscopy and molecular docking, which confirmed its binding interaction with PTP1B. nih.gov

In the context of parasitic diseases, thiadiazole derivatives have been investigated as inhibitors of pteridine (B1203161) reductase (PTR1), a key enzyme in trypanosomatids. nih.gov X-ray crystallography of a complex between a thiadiazole inhibitor and Trypanosoma brucei PTR1 (TbPTR1) revealed that the inhibitor binds in the enzyme's active site, interacting with the NADPH cofactor. nih.govnih.gov This direct visualization of the ligand-target complex is invaluable for structure-based drug design. Similarly, molecular modeling has shown that fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, can occupy the ATP-binding pocket of kinases like Akt1 and Akt2, leading to their inhibition. mdpi.com

The versatility of the thiadiazole scaffold is further demonstrated by its ability to target dihydrofolate reductase (DHFR). Docking studies of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives have identified key interactions within the DHFR binding site, supporting their observed biological activity. nih.gov These studies collectively underscore that the recognition of thiadiazole-based ligands by protein targets is driven by a combination of specific hydrogen bonds, hydrophobic interactions, and coordination with cofactors within well-defined binding pockets.

Enzyme Inhibition Mechanisms by Pyrrolidinyl-Thiadiazole Derivatives (e.g., Lipoxygenase, Pteridine Reductase, Kinases)

Derivatives of the pyrrolidinyl-thiadiazole scaffold have been identified as potent inhibitors of several key enzyme families, demonstrating a range of inhibition mechanisms.

Lipoxygenase (LOX) Inhibition: The 1,3,4-thiadiazole moiety is a common feature in compounds designed as lipoxygenase inhibitors. nih.gov Various derivatives, including N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides and thiazolidine-2,4-dione derivatives, have demonstrated significant inhibitory activity against soybean lipoxygenase (15-LOX). nih.govfrontiersin.org Studies on N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone have identified them as dual inhibitors of both cyclooxygenase (COX) and lipoxygenase (LOX), suggesting a broad anti-inflammatory profile. nih.gov The mechanism often involves the chelation of the non-heme iron atom in the enzyme's active site or acting as radical scavengers.

Pteridine Reductase (PTR1) Inhibition: The 2-amino-1,3,4-thiadiazole (B1665364) scaffold has been successfully exploited to develop inhibitors against pteridine reductase 1 (PTR1) from parasites like Leishmania and Trypanosoma. nih.gov This enzyme provides a crucial bypass for parasites to overcome antifolate drugs that target dihydrofolate reductase (DHFR). nih.gov Thiadiazole derivatives act as competitive inhibitors, occupying the active site and preventing the binding of the natural pterin (B48896) or folate substrates. nih.gov The inhibition of PTR1 is a validated strategy to resensitize these parasites to conventional DHFR inhibitors. nih.govnih.gov

Table 1: Inhibition of Pteridine Reductase by a Thiadiazole Derivative
CompoundTarget EnzymeInhibition (IC50)Source
Thiadiazole Derivative (4c)Trypanosoma brucei Pteridine Reductase (TbPTR1)112 µM nih.gov

Kinase Inhibition: The thiadiazole nucleus is a privileged scaffold in the design of kinase inhibitors targeting various signaling pathways. Derivatives have shown potent activity against several kinases:

VEGFR-2/KDR Kinase: Pyrazolone derivatives incorporating a thiadiazole moiety are potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.gov

Akt Kinase: Fused triazolo-thiadiazole systems have been shown to inhibit the activation of Akt1 and Akt2 by binding to the ATP-binding site, thus interfering with a central node in cell survival pathways. mdpi.com

Receptor Interacting Protein 2 (RIP2) Kinase: A highly specific inhibitor of RIP2 kinase, a critical component of the NOD2 inflammatory signaling pathway, has been developed for clinical investigation. nih.gov

Multi-Targeted Kinase Inhibition: Pyrrolo[2,3-d]pyrimidine derivatives have been identified as inhibitors of multiple kinases, including EGFR, Her2, VEGFR2, and CDK2, demonstrating the potential for developing broad-spectrum anticancer agents from this chemical class. researchgate.net

These examples highlight the adaptability of the thiadiazole scaffold to target the highly conserved ATP-binding pocket of various kinases, often achieving high potency and, in some cases, desirable selectivity.

Receptor Interaction Profiling and Modulatory Effects

Beyond enzyme inhibition, thiadiazole derivatives have been profiled as modulators of various cell surface and nuclear receptors. These interactions often trigger or block downstream signaling cascades.

One notable example is the identification of a 1,3,4-thiadiazole scaffold as a small molecule agonist for the human secretin receptor, a Class B G protein-coupled receptor (GPCR). nih.gov Systematic structure-activity relationship (SAR) studies have explored how substitutions on the thiadiazole core influence agonist potency, providing a blueprint for designing more effective modulators for this receptor class. nih.gov

In another domain, thiadiazole derivatives have been developed as potent dual agonists for peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ). nih.gov These nuclear receptors are key regulators of lipid metabolism and inflammation. The identified dual agonists represent a significant advancement from earlier selective agonists. nih.gov

Furthermore, a series of 1,2,4-thiadiazole (B1232254) compounds were discovered to be selective agonists of the sphingosine (B13886) 1-phosphate receptor subtype 1 (S1P1). nih.gov This receptor plays a critical role in lymphocyte trafficking, and its modulation is a validated therapeutic strategy. The discovery of small molecule thiadiazole-based agonists for these diverse receptor types showcases the scaffold's utility in generating receptor-active agents.

Table 2: Receptor Modulation by Thiadiazole Derivatives
Thiadiazole ClassReceptor TargetModulatory EffectSource
1,3,4-ThiadiazoleSecretin Receptor (GPCR)Agonist nih.gov
Thiadiazole DerivativePPARα/δDual Agonist nih.gov
1,2,4-ThiadiazoleS1P1 ReceptorAgonist nih.gov

Development of Chemical Probes for Cellular Pathway Interrogation

The specific and potent nature of some pyrrolidinyl-thiadiazole derivatives makes them ideal candidates for development as chemical probes. These tools are essential for dissecting complex cellular pathways and validating new drug targets.

A direct application is the creation of fluorescent probes. For example, a 1,3,4-thiadiazole unit has been incorporated into an excited-state intramolecular proton transfer (ESIPT) structure to create a fluorescent probe capable of detecting Cu2+ and H2S in biological and environmental samples. nih.gov This demonstrates the utility of the thiadiazole core in designing sensor molecules.

More commonly, potent and selective inhibitors are used as probes to interrogate biological functions. The specific RIP2 kinase inhibitor serves as a chemical probe to study the consequences of blocking the NOD2 signaling pathway in inflammatory disease models. nih.gov Similarly, the PPARα/δ dual agonists are described as valuable pharmacological tools to help elucidate the complex and intertwined roles of these two receptors in metabolic regulation. nih.gov The development of potent Akt inhibitors based on the triazolo-thiadiazole scaffold provides researchers with tools to probe the PI3K/Akt signaling cascade in cancer cells. mdpi.com These chemical probes, derived from the thiadiazole scaffold, are instrumental in advancing the understanding of cellular biology and identifying points of therapeutic intervention.

Applications in Chemical Biology and Materials Science Non Medicinal

Corrosion Inhibition Studies and Mechanistic Insights

The compound 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole, often abbreviated as 2-TP, has been identified as an effective corrosion inhibitor, particularly for mild steel in acidic environments. nih.gov Its efficacy stems from its molecular structure, which includes a pyrrolidine (B122466) functional group, three nitrogen atoms, and a sulfur atom, all of which can participate in bonding. nih.gov The presence of π electrons and heteroatoms facilitates strong adsorption onto metal surfaces, creating a protective barrier against corrosive agents. nih.gov

Studies involving weight loss measurements, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS) have demonstrated that 2-TP can achieve high levels of protection. nih.gov Research on mild steel in a 1.0 M HCl solution showed a significant decrease in corrosion rate with the addition of 2-TP. At a concentration of 0.5 mM, the inhibition efficiency was recorded at an impressive 94.6%. nih.gov

The mechanism of inhibition involves the adsorption of 2-TP molecules onto the steel surface. This process follows the Langmuir adsorption isotherm, indicating the formation of a monolayer film. nih.gov The adsorption is a spontaneous process that involves both physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) through the sharing of electrons between the inhibitor and the metal's d-orbitals. nih.gov Density Functional Theory (DFT) calculations have further elucidated this, showing that adsorption occurs primarily through the interaction of the lone pair of electrons on the nitrogen atom of the thiadiazole ring with the surface of the metal. nih.gov

Polarization studies reveal that 2-TP functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govnih.gov The effect of temperature on its performance has also been examined, with findings indicating that while inhibition efficiency increases with higher concentrations of 2-TP, it tends to decrease as the temperature rises. nih.gov

Table 1: Corrosion Inhibition Performance of this compound (2-TP) on Mild Steel in 1.0 M HCl

Parameter Finding Reference
Inhibitor This compound (2-TP) nih.gov
Environment 1.0 M Hydrochloric Acid (HCl) nih.gov
Max. Inhibition Efficiency 94.6% at 0.5 mM concentration nih.gov
Inhibition Type Mixed-Type (Affects both anodic and cathodic reactions) nih.gov
Adsorption Isotherm Langmuir Adsorption Isotherm nih.gov
Adsorption Mechanism Spontaneous process involving both physisorption and chemisorption nih.gov

| Temperature Effect | Efficiency decreases with a rise in temperature | nih.gov |

Potential as Ligands for Metal Complexes

The 1,3,4-thiadiazole (B1197879) ring system is a versatile scaffold for designing ligands for metal complexes due to the presence of multiple heteroatoms (nitrogen and sulfur) that can act as electron-pair donors. nih.govmdpi.com The nitrogen atoms of the thiadiazole ring and the sulfur atom are potential coordination sites. nih.gov The addition of a pyrrolidine ring to this scaffold, as in this compound, introduces another nitrogen atom, further enhancing its potential as a chelating agent.

Research on related 1,3,4-thiadiazole derivatives has shown that they can coordinate with a variety of metal ions, including copper(II), cobalt(II), nickel(II), and zinc(II). nih.govmdpi.com For instance, studies on 2,5-diamino-1,3,4-thiadiazole (B1295027) have revealed that it can act as a tridentate ligand, coordinating to a central metal ion through the sulfur atom and the nitrogen atoms of the amine groups, often resulting in complexes with an octahedral geometry. nih.govmdpi.com

The synthesis of these complexes is typically achieved by reacting an ethanolic or aqueous solution of a metal salt (e.g., CuCl₂, CoCl₂, NiCl₂) with the thiadiazole ligand. nih.gov The resulting complexes are often colored, non-electrolytic solids. nih.gov The specific coordination mode can be influenced by the substituents on the thiadiazole ring. For example, the presence of hydroxyl or amino groups can provide additional binding sites, leading to the formation of stable chelate rings. mdpi.com Given the structure of this compound, it is plausible that it could coordinate with metal ions using the nitrogen atoms from both the thiadiazole and pyrrolidine rings, potentially acting as a bidentate or even tridentate ligand.

Table 2: Coordination Properties of 1,3,4-Thiadiazole-Based Ligands

Ligand Type Metal Ions Complexed Coordination Sites Resulting Geometry (Example) Reference
2,5-Diamino-1,3,4-thiadiazole Cu(II), Co(II), Ni(II) Amine Nitrogens, Ring Sulfur Octahedral nih.govmdpi.com
2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole Cu(II), Zn(II) Thiadiazole Nitrogen, Hydroxyl Group Not specified mdpi.com

Role in Agrochemicals and Crop Protection Research

Heterocyclic compounds, particularly those containing nitrogen and sulfur, are a cornerstone of modern agrochemical research. researchgate.netnih.gov The 1,3,4-thiadiazole nucleus is a prominent scaffold found in a variety of commercial pesticides, highlighting its importance in crop protection. researchgate.netfrontiersin.org Compounds incorporating this ring system have demonstrated a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. frontiersin.orgresearchgate.net

For example, commercial fungicides like Bismerthiazol and Thiodiazole-copper are based on the 1,3,4-thiadiazole structure. frontiersin.org Research into novel derivatives is an active field. Studies have shown that amide derivatives containing a 1,3,4-thiadiazole thioether moiety exhibit good antifungal activity against pathogens such as Fusarium oxysporum. frontiersin.org The herbicidal effects of some thiadiazole derivatives have been linked to the inhibition of photosynthesis and the disruption of chloroplasts in weeds. researchgate.net

While specific research on the agrochemical applications of this compound is not widely published, its structural components are of significant interest. The 1,3,4-thiadiazole core is a proven pharmacophore in this field. The incorporation of a pyrrolidine ring could modify the compound's lipophilicity and systemic properties in plants, potentially leading to novel modes of action or improved efficacy. Therefore, this compound represents a molecule of potential interest for synthesis and screening in the ongoing search for new and effective crop protection agents. researchgate.net

Table 3: List of Chemical Compounds Mentioned

Compound Name Chemical Class / Role
This compound Subject of article, Corrosion Inhibitor
Hydrochloric Acid Corrosive Agent
2,5-Diamino-1,3,4-thiadiazole Ligand for Metal Complexes
Copper(II) Chloride Metal Salt
Cobalt(II) Chloride Metal Salt
Nickel(II) Chloride Metal Salt
2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole Ligand for Metal Complexes
Copper(II) Metal Ion
Zinc(II) Metal Ion
Cobalt(II) Metal Ion
Nickel(II) Metal Ion
2,5-Dimercapto-1,3,4-thiadiazole Ligand for Metal Complexes
Gold Metal
Cadmium(II) Metal Ion
Mercury(II) Metal Ion
Bismerthiazol 1,3,4-Thiadiazole Fungicide
Thiodiazole-copper 1,3,4-Thiadiazole Fungicide

Future Research Directions and Scientific Challenges

Development of Novel Synthetic Strategies for Enhanced Diversity

A primary challenge in exploiting the 2-(pyrrolidin-2-yl)-1,3,4-thiadiazole scaffold is the development of synthetic methodologies capable of generating a wide array of structurally diverse analogs. Future efforts will likely focus on moving beyond traditional multi-step syntheses towards more efficient and versatile approaches.

Key areas for development include:

Multicomponent Reactions (MCRs) : The use of one-pot multicomponent reactions is a highly efficient strategy for building molecular complexity from simple starting materials in a single step. nih.gov Developing MCRs that incorporate the pyrrolidine (B122466) and thiadiazole precursors would enable the rapid generation of large libraries of derivatives for screening. nih.gov

Diversity-Oriented Synthesis (DOS) : A DOS approach, which aims to create structurally diverse and complex molecules from a common starting point, could be instrumental. nih.gov This strategy, perhaps starting from a functionalized this compound core, would allow for the exploration of a broad chemical space by introducing various substituents and stereochemistries. nih.gov

Novel Cyclization Techniques : Research into new cyclization methods to form the 1,3,4-thiadiazole (B1197879) ring is ongoing. citedrive.comnih.gov While methods using thiosemicarbazide (B42300) or thiohydrazides are common, exploring new reagents and catalysts could offer milder reaction conditions, broader functional group tolerance, and access to novel substitution patterns previously difficult to achieve. citedrive.comsbq.org.br

These advanced synthetic strategies are crucial for systematically exploring the structure-activity relationships (SAR) of this scaffold, which is essential for optimizing potency and selectivity. nih.gov

Advanced Computational Approaches for Predictive Modeling of Interactions

Computational chemistry is an indispensable tool for accelerating the drug discovery process. For the this compound scaffold, advanced computational models can provide deep insights into molecular interactions and guide the rational design of new, more effective compounds. citedrive.comnih.gov

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR) : Developing robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can help identify the key steric, electrostatic, and hydrophobic features required for biological activity. nih.gov These models can predict the potency of newly designed analogs before their synthesis, saving time and resources. nih.gov

Molecular Dynamics (MD) Simulations : While molecular docking predicts the binding pose of a ligand in the active site of a target protein, MD simulations can assess the stability of the ligand-protein complex over time. scispace.comresearchgate.net Performing MD simulations on promising this compound derivatives can validate docking results and provide a more dynamic picture of the binding interactions. scispace.com

Pharmacophore Modeling and Virtual Screening : By identifying the essential 3D arrangement of functional groups (the pharmacophore) required for binding to a specific target, researchers can virtually screen large compound databases to find novel hits. mdpi.combiomedgrid.com This approach can rapidly identify new derivatives with a high probability of being active. mdpi.com

These predictive models are essential for understanding how derivatives interact with biological targets at a molecular level, such as identifying key hydrogen bonds or hydrophobic interactions that stabilize the complex. nih.govscispace.com

Exploration of Novel Biological Targets and Pathways

While 1,3,4-thiadiazole derivatives have been investigated for a range of activities, including as anticancer, antimicrobial, and anti-inflammatory agents, a vast number of potential biological targets remain unexplored. researchgate.netnih.gov The unique physicochemical properties of the this compound scaffold, particularly the ability of the mesoionic thiadiazole ring to cross biological membranes, make it an attractive candidate for modulating intracellular targets. nih.govmdpi.com

Future research should aim to:

Identify Novel Protein Targets : Moving beyond established targets like VEGFR-2 and various kinases, research could focus on identifying entirely new protein partners for this scaffold. rsc.orgnih.gov The structural similarity of the 1,3,4-thiadiazole ring to purines suggests that it may interfere with processes involving DNA or RNA, opening up targets in replication and transcription. nih.govmdpi.com

Investigate New Signaling Pathways : The discovery of a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative that suppresses the MEK/ERK signaling pathway in colorectal cancer highlights the potential to uncover new mechanisms of action. farmaceut.org A key challenge is to systematically screen derivatives against panels of cell lines and signaling pathways to uncover unexpected activities.

Probe Under-explored Therapeutic Areas : The neuroprotective, antiviral, and antidiabetic properties of some thiadiazole derivatives are emerging areas of interest. citedrive.comnih.gov The this compound scaffold could be specifically evaluated for these and other less conventional therapeutic applications.

The table below summarizes some of the established and emerging biological targets for the broader 1,3,4-thiadiazole class, suggesting potential avenues for the pyrrolidine-containing analog.

Target ClassSpecific ExamplesPotential Therapeutic Area
Kinases VEGFR-2, EGFR, HER-2, c-Src/AblCancer, Angiogenesis nih.govresearchgate.netrsc.orgnih.gov
Enzymes Monoamine Oxidase (MAO-A), Carbonic AnhydraseNeurological Disorders, Diuretics researchgate.netrsc.org
Microbial Targets Fungal Lanosterol-C14α-demethylase, Bacterial EnzymesAntifungal, Antibacterial nih.govnih.gov
Transcription Factors STAT3Cancer mdpi.com
Ion Channels TRPA1Pain researchgate.net

This table is based on data from various 1,3,4-thiadiazole derivatives and suggests potential targets for future investigation of the this compound scaffold.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of thousands of compounds. nih.gov The integration of HTS with libraries of this compound derivatives is essential for efficiently identifying lead compounds for novel biological targets.

Future directions in this area include:

Library Synthesis and Screening : Utilizing the diverse synthetic strategies outlined in section 8.1, large and focused libraries of this compound analogs can be created. nih.gov These libraries can then be subjected to HTS against a wide range of biological assays to identify initial hits. nih.govnih.gov

Development of Novel Assays : A significant challenge is the development of robust and miniaturized assays suitable for HTS. This includes cell-based assays that measure proliferation, apoptosis, or the activity of specific signaling pathways, as well as biochemical assays that measure the inhibition of a purified target protein. mdpi.comresearchgate.net

Fragment-Based Screening : Given the relatively small size of the core scaffold, fragment-based drug discovery (FBDD) represents a viable strategy. Here, smaller fragments of the molecule could be screened to identify weak but efficient binders, which can then be computationally and synthetically elaborated into more potent lead compounds.

The results from HTS campaigns provide the starting points for lead optimization, where computational modeling and further synthesis are used to improve the potency, selectivity, and drug-like properties of the initial hits. researchgate.netnih.gov

Challenges in Scaling Synthesis for Broader Research Applications

A critical bottleneck between initial discovery and extensive preclinical or clinical evaluation is the ability to produce a lead compound on a larger scale. While a synthetic route may be effective for generating milligram quantities in a laboratory, scaling up to produce gram or kilogram quantities often presents significant challenges.

Key hurdles in the large-scale synthesis of this compound derivatives may include:

Reagent Cost and Safety : Some common reagents used in the synthesis of heterocycles, such as carbon disulfide or thiophosgene, are hazardous and may not be suitable for large-scale production without specialized facilities. acs.org Identifying safer, more environmentally benign alternatives is a key research goal.

Reaction Efficiency and Purification : Reactions that are efficient on a small scale may see reduced yields or the formation of more impurities when scaled up. The purification of large quantities of the final compound via methods like column chromatography can be costly and time-consuming, necessitating the development of syntheses that produce cleaner products or allow for purification by crystallization.

Overcoming these challenges is essential to ensure that a sufficient supply of a promising lead compound is available for in-depth biological evaluation, formulation studies, and potential advancement into clinical trials.

Q & A

Q. What are the standard synthetic routes for 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole and its derivatives?

The synthesis typically involves cyclization of thiosemicarbazide precursors with carbon disulfide under acidic conditions. For example, cyclization of substituted thiosemicarbazides in concentrated sulfuric acid (20 hours, 75–80°C) yields thiadiazole derivatives . Key intermediates like 5-substituted-1,3,4-thiadiazoles are synthesized via nucleophilic substitution or condensation reactions. Reaction conditions (solvent, catalyst, temperature) are critical for regioselectivity and purity .

Q. How is the structural integrity of this compound confirmed in synthetic chemistry?

Structural validation employs spectroscopic and analytical methods:

  • NMR spectroscopy (1H, 13C) to confirm substituent positions and ring integrity.
  • IR spectroscopy to identify functional groups (e.g., N–H stretching at ~3300 cm⁻¹).
  • Mass spectrometry for molecular weight confirmation.
  • X-ray crystallography (if crystalline) to resolve bond angles and stereochemistry, as demonstrated in crystal structure studies of analogous thiadiazoles .

Advanced Research Questions

Q. What strategies are employed to enhance the bioavailability of thiadiazole derivatives in pharmacological studies?

  • Structural modifications : Introducing hydrophilic groups (e.g., methoxymethyl or benzyloxyethyl) improves solubility .
  • Pro-drug approaches : Masking polar groups (e.g., esterification) enhances membrane permeability .
  • Nanoformulations : Liposomal encapsulation or polymer-based carriers mitigate rapid clearance .

Q. How do researchers address contradictory data in the anticancer activity of thiadiazole derivatives across different cell lines?

Contradictions arise due to:

  • Cell line heterogeneity : Genetic variations (e.g., p53 status) influence sensitivity. Validate activity using panels of cell lines (e.g., NCI-60) .
  • Assay conditions : Optimize incubation time, serum concentration, and cytotoxicity endpoints (e.g., MTT vs. apoptosis assays) .
  • Compound stability : Verify stability in culture media via HPLC to exclude false negatives .

Q. What computational methods are utilized to predict interactions of thiadiazole derivatives with biological targets?

  • Molecular docking : Identifies binding poses in enzyme active sites (e.g., ERK2 kinase in anticancer studies) .
  • Molecular dynamics (MD) simulations : Assess binding stability over time (≥100 ns trajectories) .
  • QSAR models : Relate substituent electronic properties (e.g., Hammett constants) to activity trends .

Q. How do structural modifications at specific positions of the thiadiazole ring affect antimicrobial efficacy?

  • Position 2 : Amino groups enhance hydrogen bonding with bacterial enzymes (e.g., dihydrofolate reductase) .
  • Position 5 : Aryl or alkyl substituents modulate lipophilicity and membrane penetration. Electron-withdrawing groups (e.g., nitro) improve activity against Gram-negative bacteria .
  • Hybrid scaffolds : Conjugation with triazoles or benzimidazoles broadens spectrum via dual-target inhibition .

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Reactant of Route 1
2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole
Reactant of Route 2
2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.